![molecular formula C17H13N3O3S B2798041 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-65-8](/img/structure/B2798041.png)
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a thiazole ring, and a dihydrobenzo dioxine moiety, which contribute to its diverse chemical properties and reactivity.
作用机制
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting on a variety of targets such as antimicrobial, antiretroviral, antifungal, anticancer, and neuroprotective targets .
Mode of Action
Thiazole derivatives, which share a similar structure with ccg-193180, are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others can bind to specific receptors, altering their function .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives can inhibit the synthesis of certain proteins, while others can interfere with signal transduction pathways .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution, while its metabolic stability can affect its duration of action and potential for drug interactions .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, some thiazole derivatives can induce cell death in cancer cells, while others can reduce inflammation by inhibiting the production of certain inflammatory mediators .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly impact the action and stability of a compound . For instance, certain compounds may be more stable and effective in acidic environments, while others may be more stable and effective in neutral or alkaline environments .
生化分析
Biochemical Properties
The biochemical properties of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide are largely determined by its molecular structure, which includes a thiazole ring . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, and they have been found in many biologically active compounds
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that this compound may influence various cellular processes, but specific studies are needed to confirm this.
Molecular Mechanism
As a thiazole derivative, it may exert its effects through interactions with various biomolecules . For example, thiazole derivatives have been reported to inhibit or activate enzymes, bind to proteins, and alter gene expression
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may be involved in multiple metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.
Formation of the Dihydrobenzo Dioxine Moiety: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.
Amidation: The final step is the formation of the carboxamide group, typically achieved by reacting the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell cycle progression.
相似化合物的比较
Similar Compounds
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine: Another potent CDK4/6 inhibitor with similar structural features.
N-(3-(pyridin-2-yl)thiazol-2-yl)benzamide: Shares the thiazole and pyridine rings but differs in the benzamide moiety.
Uniqueness
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its dihydrobenzo dioxine moiety, which imparts distinct chemical properties and reactivity. This structural feature may contribute to its selectivity and potency as a CDK4/6 inhibitor, making it a promising candidate for further research and development in anticancer therapy .
属性
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(11-4-5-14-15(9-11)23-8-7-22-14)20-17-19-13(10-24-17)12-3-1-2-6-18-12/h1-6,9-10H,7-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIPQWJDSJGERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2797958.png)
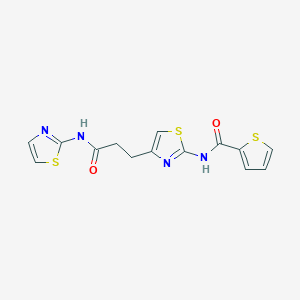

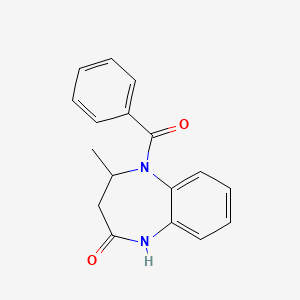
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2797964.png)
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)
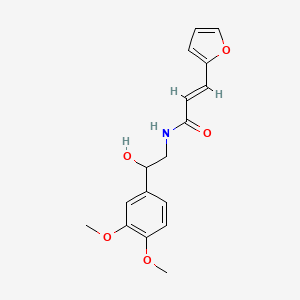
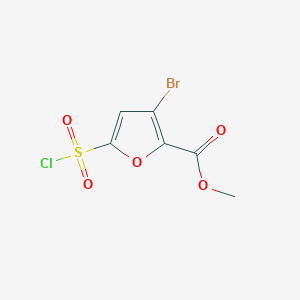
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2797976.png)
![N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2797977.png)
![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)
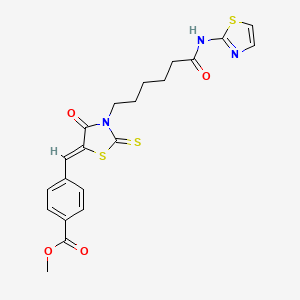
![5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2797980.png)

